3,3,3-Triphenylpropionic acid
Overview
Description
3,3,3-Triphenylpropionic acid is an organic compound with the linear formula (C6H5)3CCH2CO2H . It has a molecular weight of 302.37 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The IUPAC Standard InChI for 3,3,3-Triphenylpropionic acid is InChI=1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
3,3,3-Triphenylpropionic acid is a tan powder . It has a melting point of 180-182 °C (lit.) . The vapor density is 10.1 (vs air) .Scientific Research Applications
Crystal Structure Analysis
The x-ray crystal structure of 3,3,3-triphenylpropionic acid reveals that the molecules form molecular columns organized by alternate carboxylic acid dimers and sixfold phenyl embraces. This structural information is crucial for understanding its interactions and potential applications in various fields (Steiner, 1999).
Electrosynthesis Studies
Research on the electrolysis of substituted 3-arylpropionic acids, including 3,3,3-triphenylpropionic acid, has explored possible rearrangements of free radicals formed through anion discharge. This study contributes to understanding the electrochemical behaviors of such compounds, which is essential for their application in synthesis and material science (Breederveld & Kooyman, 2010).
Biosynthesis Pathways
Significant attention is given to 3-hydroxypropionic acid due to its application in synthesizing novel polymer materials and other derivatives. The biosynthetic pathways for producing 3-hydroxypropionic acid have been extensively studied, providing insights into bioengineering and biotechnology applications (Jiang, Meng, & Xian, 2009).
Biotechnological Advances
Advances in the biological production of 3-hydroxypropionic acid from glucose or glycerol have been reviewed, highlighting microbial production methods and potential improvements for industrial applications. This is crucial for developing sustainable processes for chemical production (Kumar, Ashok, & Park, 2013).
Metabolic Engineering for Production
Studies have explored metabolic engineering strategies in Corynebacterium glutamicum for efficient production of 3-hydroxypropionic acid from glucose and xylose. This research contributes to the development of bio-based chemicals and is important for the transition to renewable resources (Chen et al., 2017).
Review on Bio-based Production
A comprehensive review of bio-based 3-hydroxypropionic acid, focusing on its role as a precursor for key compounds, illustrates the importance of efficient and cost-effective production processes. Such reviews are crucial for guiding future research and development in this area (Vidra & Németh, 2017).
Molecular Helicity Studies
in Chiral DerivativesResearch on the dynamic chirality transmission in optically active 3,3,3-triphenylpropionic acid derivatives contributes to understanding the molecular and supramolecular helicity induction. This is crucial for applications in stereoselective synthesis and molecular recognition processes (Skowronek, Czapik, Rajska, & Kwit, 2019).
Engineering for Production
Efforts in engineering Bacillus subtilis for the production of 3-hydroxypropionic acid highlight the potential of using this organism in industrial applications, particularly for producing bio-based chemicals (Garg et al., 2023).
Gene Expression Systems
Development of inducible gene expression systems by 3-hydroxypropionic acid in Pseudomonas denitrificans demonstrates how such systems can be utilized for optimizing pathways of 3-HP production and excretion. This has implications for biotechnology and synthetic biology applications (Zhou et al., 2015).
Biosynthesis Challenges and Strategies
Insights into recent advances, challenges, and metabolic engineering strategies in the biosynthesis of 3-hydroxypropionic acid provide a roadmap for future directions in the field. This is important for developing more efficient and sustainable production methods (Liang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3,3,3-triphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSJLUKCGWQAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237989 | |
Record name | 3,3,3-Triphenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Alfa Aesar MSDS] | |
Record name | 3,3,3-Triphenylpropionic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11435 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
3,3,3-Triphenylpropionic acid | |
CAS RN |
900-91-4 | |
Record name | 3,3,3-Triphenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000900914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 900-91-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,3,3-Triphenylpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-Triphenylpropionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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